

# Physicochemical Characteristics of Dialifos: A Technical Guide

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## Compound of Interest

Compound Name: *Dialifos*

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## Abstract

This technical guide provides a comprehensive overview of the core physicochemical characteristics of **Dialifos** (also known as dialifor), an organophosphate insecticide. The document is intended for researchers, scientists, and professionals in drug development and environmental science. It includes a detailed summary of quantitative physicochemical data, in-depth descriptions of experimental protocols for their determination, and visualizations of a general experimental workflow and the compound's primary signaling pathway.

## Introduction

**Dialifos**, with the chemical name S-(2-Chloro-1-phthalimidoethyl) O,O-diethyl phosphorodithioate, is an organophosphate pesticide. A thorough understanding of its physicochemical properties is paramount for predicting its environmental fate, transport, bioavailability, and toxicological profile. This guide synthesizes available data on these properties and outlines the standard methodologies for their experimental determination.

## Physicochemical Properties of Dialifos

The following table summarizes the key physicochemical properties of **Dialifos** compiled from various sources. It is important to note that some values are predicted and variations may exist between different experimental determinations.

Property	Value	Source(s)
Molecular Formula	C <sub>14</sub> H <sub>17</sub> ClNO <sub>4</sub> PS <sub>2</sub>	[1]
Molecular Weight	393.85 g/mol	[1]
Physical State	White crystalline solid or colorless oil	[2][3]
Melting Point	67-69 °C	[3]
68 °C	[2]	
144-147 °F (62-64 °C) (recrystallized)	[3]	
153-156 °F (67-69 °C) (solid)	[3][4]	
Boiling Point	465.9 ± 55.0 °C (Predicted)	[2]
Density	1.435 ± 0.06 g/cm <sup>3</sup> (Predicted)	[2]
Water Solubility	0.18 mg/L (temperature not stated)	[2][3]
Vapor Pressure	0.001 mmHg at 95°F (35°C)	[4]
6.0 x 10 <sup>-8</sup> mmHg	[3]	
Octanol-Water Partition Coefficient (LogP)	4.69	[3]
pKa	-2.72 ± 0.20 (Predicted)	[2]
Flash Point	100 °C	[2]

## Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physicochemical properties of a compound like **Dialifos**. These protocols are based on established methods, including those from the Organisation for Economic Co-operation and Development (OECD).

## Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. The capillary method is a widely used and reliable technique.<sup>[5]</sup>

Principle: A small, finely powdered sample of the substance is packed into a capillary tube and heated in a controlled manner. The temperature range from the initial melting of the first crystal to the complete liquefaction of the sample is recorded as the melting point range.<sup>[6]</sup>

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)<sup>[5]</sup>
- Capillary tubes (sealed at one end)
- Thermometer (calibrated)
- Spatula
- Mortar and pestle

Procedure:

- Sample Preparation: A small amount of the solid organic compound is finely powdered using a mortar and pestle.<sup>[5]</sup>
- Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.<sup>[6]</sup>
- Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the heating block of a melting point apparatus or a Thiele tube filled with a high-boiling point liquid (e.g., silicone oil).<sup>[5]</sup>
- Heating: The apparatus is heated slowly and uniformly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.<sup>[5]</sup>

- Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.

## Water Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the water solubility of chemical substances and is described in OECD Guideline 105.[7][8]

Principle: An excess amount of the test substance is agitated in water at a constant temperature for a prolonged period to achieve equilibrium. The concentration of the substance in the aqueous phase is then determined analytically.[9]

Apparatus:

- Shaker bath or magnetic stirrer with temperature control
- Glass flasks with stoppers
- Centrifuge or filtration apparatus (with inert filters)
- Analytical instrument for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer)
- pH meter

Procedure:

- Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.[10]
- Equilibration: An excess amount of the solid test substance (to ensure saturation) is added to a flask containing a known volume of water. The flask is then agitated in a temperature-controlled shaker bath (e.g., at  $20 \pm 0.5$  °C) until equilibrium is reached (typically 24-72 hours).[7][11]
- Phase Separation: After equilibration, the mixture is allowed to stand to let the excess solid settle. The aqueous phase is then separated from the undissolved solid by centrifugation or

filtration. Care must be taken to avoid including any solid particles in the aqueous sample.

[11]

- Analysis: The concentration of the test substance in the clear aqueous phase is determined using a suitable and validated analytical method.[9]
- Replicates: The experiment is performed in triplicate to ensure the reproducibility of the results.

## Octanol-Water Partition Coefficient (LogP) Determination (Shake-Flask Method)

The octanol-water partition coefficient ( $K_{ow}$  or  $P$ ) is a measure of a chemical's lipophilicity and is a critical parameter in assessing environmental fate and bioaccumulation. The shake-flask method is the "gold standard" for its determination, as outlined in OECD Guideline 107.[2][4]

Principle: A solute is partitioned between two immiscible liquids, n-octanol and water. After equilibration, the concentration of the solute in each phase is measured, and the partition coefficient is calculated as the ratio of the concentration in the octanol phase to that in the aqueous phase.[12]

Apparatus:

- Separatory funnels or centrifuge tubes with stoppers
- Mechanical shaker
- Centrifuge
- Analytical instrument for concentration measurement (e.g., HPLC, GC)
- pH meter

Procedure:

- Solvent Saturation: n-octanol is saturated with water, and water is saturated with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

- Partitioning: A known volume of the water-saturated n-octanol and n-octanol-saturated water are added to a separatory funnel. A small amount of the test substance, dissolved in a suitable solvent, is added. The funnel is then shaken until equilibrium is reached (typically for several hours).[4]
- Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
- Analysis: The concentration of the test substance in both the n-octanol and aqueous phases is determined using an appropriate analytical method.
- Calculation: The octanol-water partition coefficient (P) is calculated as:  $P = \frac{\text{Concentration in octanol}}{\text{Concentration in water}}$  The result is typically expressed as its base-10 logarithm, LogP.

## Vapor Pressure Determination (Gas Saturation Method)

The vapor pressure of a substance is a measure of its volatility. The gas saturation method, described in OECD Guideline 104, is suitable for substances with low vapor pressures.[13][14]

Principle: A stream of an inert gas (e.g., nitrogen) is passed through or over the test substance at a known flow rate and constant temperature, slow enough to ensure saturation of the gas with the substance's vapor. The amount of substance transported by the gas is then determined, and the vapor pressure is calculated.[15]

Apparatus:

- Thermostatically controlled chamber
- Saturation column packed with the test substance on an inert support
- Inert gas supply with flow control
- Trapping system (e.g., sorbent tubes)
- Analytical instrument for quantifying the trapped substance (e.g., GC)

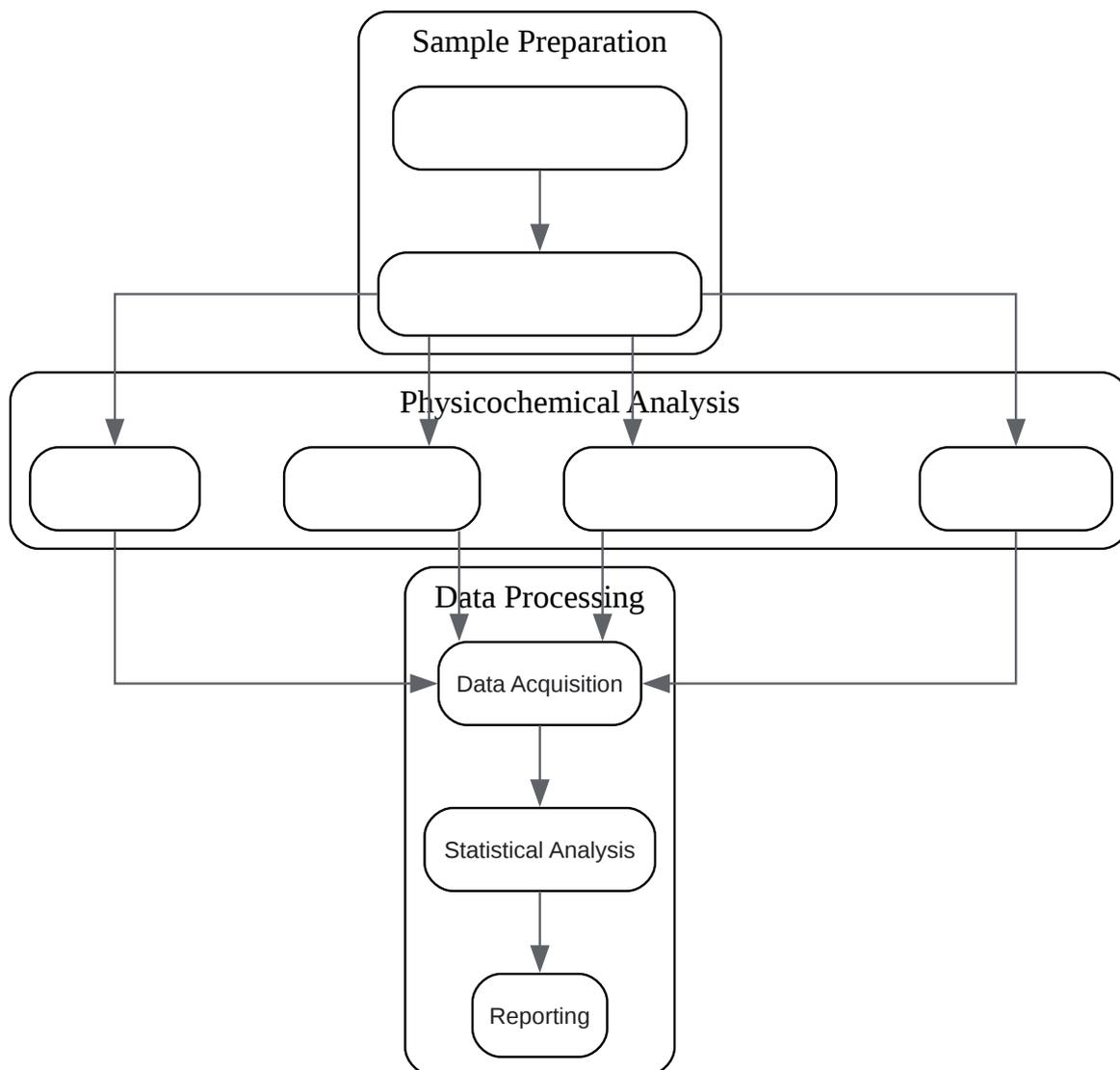
Procedure:

- **Sample Preparation:** The test substance is coated onto an inert support material (e.g., glass beads or silica) and packed into a saturation column.
- **Equilibration:** The saturation column is placed in a thermostatically controlled chamber and allowed to reach the desired temperature.
- **Gas Saturation:** A slow, constant flow of inert gas is passed through the saturation column. The flow rate is controlled to ensure that the gas stream becomes saturated with the vapor of the test substance.
- **Trapping:** The vapor-saturated gas stream is passed through a trapping system to collect the transported substance.
- **Quantification:** The amount of substance collected in the trap is quantified using a sensitive analytical method.
- **Calculation:** The vapor pressure is calculated from the amount of substance collected, the volume of gas passed through the column, and the temperature, using the ideal gas law. The experiment is repeated at different flow rates to ensure that the results are independent of the flow rate.

## Visualizations

### Experimental Workflow

The following diagram illustrates a generalized workflow for the physicochemical characterization of a compound like **Dialifos**.

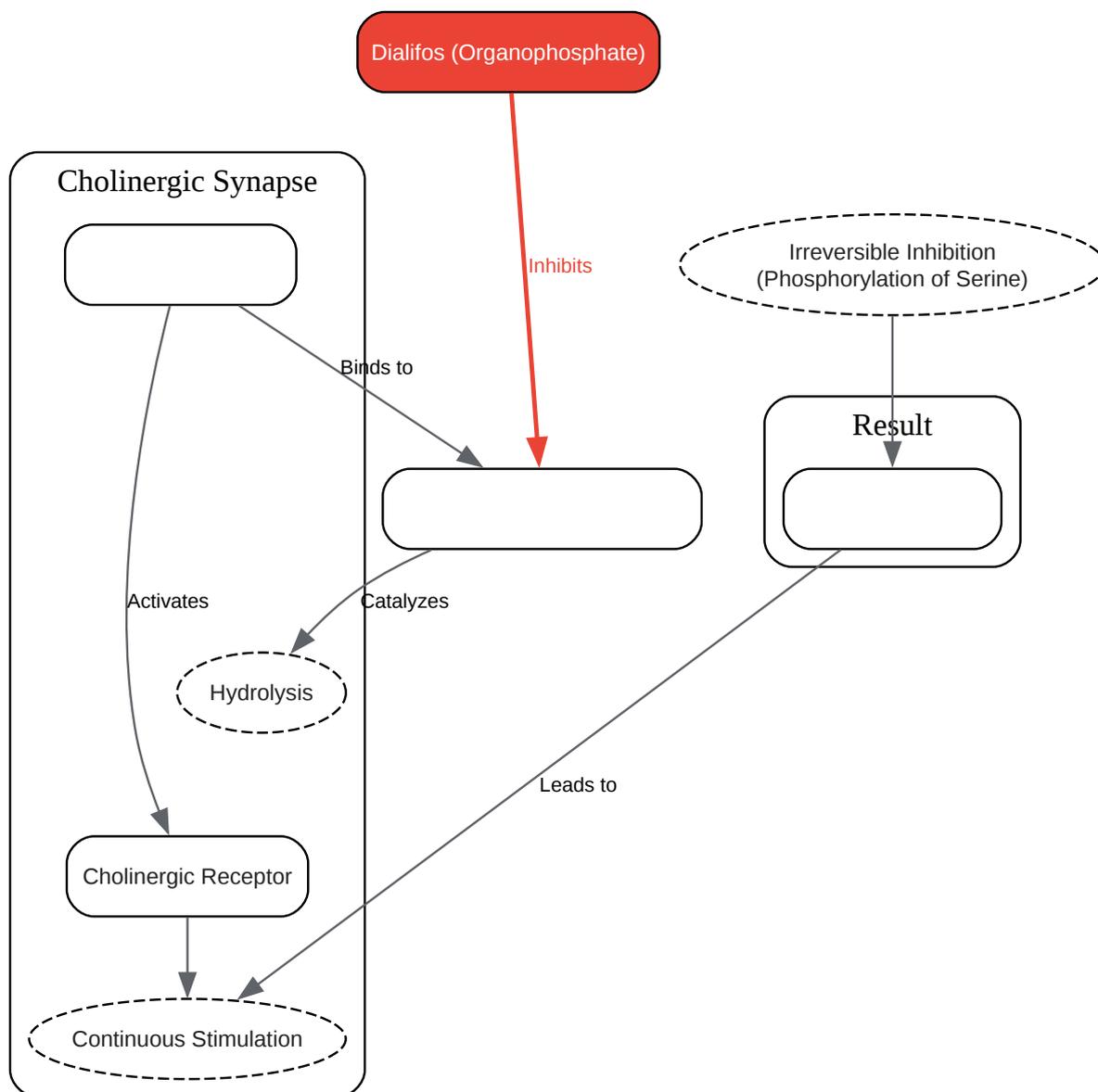


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Caption: Generalized workflow for physicochemical characterization.

## Signaling Pathway: Acetylcholinesterase Inhibition

**Dialifos**, like other organophosphates, exerts its primary toxic effect through the inhibition of the enzyme acetylcholinesterase (AChE).[16] This leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.[17][18]



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Caption: Acetylcholinesterase inhibition by **Dialifos**.

## Conclusion

The data and methodologies presented in this guide provide a foundational understanding of the physicochemical characteristics of **Dialifos**. Accurate determination of these properties is essential for robust risk assessment, the development of potential remediation strategies, and

for predicting its behavior in biological and environmental systems. The provided experimental protocols offer a standardized approach for researchers to obtain reliable and reproducible data. The visualized workflow and signaling pathway serve to contextualize the importance of these physicochemical parameters and the toxicological mechanism of **Dialifos**.

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